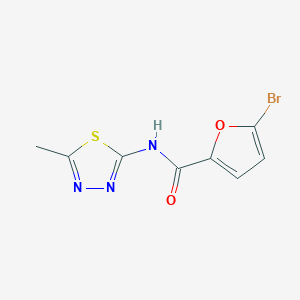

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Beschreibung

Chemical Structure and Properties The compound 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (CAS: Not explicitly provided; molecular formula: C₈H₆BrN₃O₂S; molecular weight: 288.12 g/mol) features a furan-2-carboxamide core substituted with a bromine atom at position 5 and a 5-methyl-1,3,4-thiadiazol-2-yl group at the amide nitrogen (Fig. 1).

The bromine substituent may allow further functionalization, as seen in brominated thiadiazole analogs undergoing nucleophilic substitution (e.g., with amines) . Applications are inferred from structurally related compounds, which exhibit herbicidal, plant growth-regulatory, or antimicrobial activities .

Eigenschaften

IUPAC Name |

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2S/c1-4-11-12-8(15-4)10-7(13)5-2-3-6(9)14-5/h2-3H,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJLUKVNMJGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the furan derivative with thiosemicarbazide under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the furan ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the aromatic system toward SNAr.

-

Typical Reaction Conditions :

-

Solvents: Ethanol, DMF, or THF

-

Bases: Triethylamine or K₂CO₃

-

Temperature: 60–100°C

-

| Nucleophile | Product Formed | Observed Yield (Analogous Systems) | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | 5-amino-furan-2-carboxamide | 65–78% | |

| Thiols | 5-thioether derivatives | 55–70% | |

| Alkoxides | 5-alkoxy-furan-2-carboxamide | 60–82% |

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance from the electron-deficient furan ring.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety participates in cycloadditions and substitutions due to its electron-deficient nature and sulfur atom.

Key Reactions

-

Cycloaddition with Nitrilimines :

Reacts with hydrazonoyl halides (e.g., 5b , 5c ) in ethanol/triethylamine to form fused thiazole-thiadiazole systems . -

Sulfur-Mediated Alkylation :

The sulfur atom in thiadiazole acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts.

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Hydrazonoyl halide | Spiro-thiadiazole-thiazole derivative | Ethanol, reflux, 12 h | |

| Methyl iodide | S-Methylthiadiazolium iodide | DCM, RT, 6 h |

Amide Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation reactions.

-

Hydrolysis :

Acidic or basic conditions cleave the amide bond to yield 5-bromo-furan-2-carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine.

| Conditions | Products | Yield (Analogous Systems) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Furan-2-carboxylic acid + amine | 85–90% | |

| NaOH (aq.), 100°C, 6 h | Same as above | 75–88% |

-

Condensation with Hydrazines :

Forms hydrazide derivatives under dehydrating conditions (e.g., POCl₃) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to install aryl/heteroaryl groups.

Optimization Note : Electron-rich boronic acids enhance coupling efficiency due to improved transmetalation .

Biological Activity and Target Interactions

While direct data on this compound is limited, structurally related 1,3,4-thiadiazoles exhibit:

-

Anticancer Activity : Inhibition of tubulin polymerization (IC₅₀ ~1.16 μg/mL) via binding to the colchicine site .

-

Antimicrobial Effects : Disruption of bacterial cell membranes through thiol-reactive intermediates .

Hypothesized Mechanism : The bromofuran-thiadiazole scaffold may intercalate DNA or inhibit kinase pathways (e.g., ERK1/2), as seen in analogs like compound 24 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving the furan ring and thiadiazole derivatives. The general synthetic pathway includes:

- Formation of the Thiadiazole Core : This involves cyclization reactions using appropriate precursors.

- Introduction of the Furan Group : Typically achieved via coupling reactions, which may utilize palladium-catalyzed methods.

- Bromination : The introduction of bromine at the 5-position of the thiadiazole enhances the compound's reactivity and biological profile.

The molecular formula of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is , with a molecular weight of approximately 288.12 g/mol .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of specific molecular targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) .

- Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide:

Potential Applications

The diverse biological activities of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide suggest several applications:

- Pharmaceutical Development : As a lead compound for designing new anticancer and antimicrobial drugs.

- Agricultural Chemicals : Due to its antimicrobial properties, it could be developed into a novel pesticide or fungicide.

- Research Tools : Its ability to inhibit specific biological pathways makes it a valuable tool in biochemical research.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Analog 1: 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

- Key Difference : The thiadiazole (1,3,4-thiadiazole) in the target compound is replaced with a thiazole (1,3-thiazole) ring. The methyl group shifts to position 4 in the thiazole.

- The altered methyl position may affect steric interactions in biological systems .

Analog 2: 5-(Methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Key Difference : Bromine is replaced with a methoxymethyl group (–CH₂OCH₃).

- Impact: The electron-donating methoxy group increases electron density on the furan ring, reducing electrophilicity compared to the brominated analog. This substitution likely enhances solubility in polar solvents (e.g., water or methanol) due to the ether oxygen .

Analog 3: 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

- Key Difference: The thiadiazole is replaced with a tetrahydrobenzothiophene ring bearing a cyano (–CN) group.

- The cyano group introduces strong electron-withdrawing effects, which may alter binding interactions in enzymatic pockets .

Herbicidal and Plant Growth-Regulatory Activity

- Thiadiazole and tetrazole derivatives (e.g., N′-5-tetrazolyl-N-aroylthioureas) show notable herbicidal and cytokinin-like activities. The bromine atom in the target compound may mimic the electron-withdrawing effects of nitro or chloro groups in these analogs, enhancing bioactivity .

- Example : Compound 2j (N-5-tetrazolyl-N′-p-bromobenzoylurea) exhibits strong growth-regulatory activity, suggesting brominated aromatic systems are favorable for such applications .

Antimicrobial Potential

- Thiazole and oxadiazole analogs (e.g., 5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide) demonstrate antimicrobial properties.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Inference |

|---|---|---|---|

| Target Compound | 288.12 | Br, 5-methyl-1,3,4-thiadiazole | Moderate (Br increases lipophilicity) |

| 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl) | 289.14* | Br, 4-methyl-1,3-thiazole | Higher (thiazole polarity) |

| 5-(Methoxymethyl)-N-(5-methyl-thiadiazole) | 253.28 | –CH₂OCH₃, thiadiazole | High (ether oxygen) |

| Benzothiophene Analog | 379.29 | Cyano, tetrahydrobenzothiophene | Low (high lipophilicity) |

*Calculated based on formula C₈H₆BrN₃O₂S.

Biologische Aktivität

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is , with a molecular weight of approximately 300.16 g/mol. The presence of the furan ring and the thiadiazole moiety contributes to its unique chemical properties, enhancing its biological activity.

Synthesis

The synthesis of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

- Formation of Thiadiazole Derivative : The starting material is often a substituted thiadiazole, synthesized via the reaction of thiosemicarbazide with carbon disulfide.

- Bromination : Bromination occurs selectively at the 5-position of the thiadiazole ring.

- Amidation : The final step involves coupling with furan-2-carboxylic acid to form the carboxamide derivative.

Anticancer Activity

Several studies have evaluated the anticancer potential of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide against various cancer cell lines:

- Cell Lines Tested : The compound has been tested against HL-60 (human leukemia), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | SKOV-3 | 19.5 | Induces apoptosis |

| Other Thiadiazole Derivatives | MCF-7 | 0.28 - 91.00 | Cell cycle arrest at G2/M phase |

| Other Thiadiazole Derivatives | HepG2 | 3.13 - 44.87 | Inhibition of cell proliferation |

The compound exhibits cytotoxic effects primarily through apoptosis induction in sensitive cell lines like SKOV-3 . In contrast, other derivatives have shown varying degrees of activity against MCF-7 and HepG2 cells, indicating that structural modifications can significantly influence anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

The mechanism involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

Structure–Activity Relationship (SAR)

The biological activity of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is influenced by various structural components:

- Electron-Withdrawing Groups : The presence of bromine enhances lipophilicity and cytotoxicity against certain cancer cell lines.

- Substituents on Thiadiazole : Variations in substituents can lead to significant changes in biological activity; for example, hydrophobic groups tend to improve anticancer efficacy.

- Furan Ring Modifications : Alterations in the furan moiety can impact solubility and bioavailability.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (IC50 = 6.80 µM), suggesting potential for further development as an anticancer agent .

- Antimicrobial Evaluation : A series of thiadiazole derivatives were tested against various pathogens with promising results indicating broad-spectrum activity .

Q & A

Q. What synthetic routes are commonly used to prepare 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions between 5-bromofuran-2-carboxylic acid derivatives and 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like POCl₃ or DCC in anhydrous solvents (e.g., acetonitrile or DMF) to form reactive intermediates such as acyl chlorides or mixed anhydrides .

- Cyclization and purification : Cyclization of intermediates under reflux (e.g., 1–3 minutes in acetonitrile) with iodine and triethylamine as catalysts, followed by recrystallization from DMSO/water (2:1) or acetonitrile to improve purity .

- Yield optimization : Adjust stoichiometric ratios (typically 1:1 for acid and amine), control reaction temperature (70–90°C), and use high-purity starting materials to minimize side reactions .

Q. How is structural confirmation of the compound achieved post-synthesis?

Methodological Answer: Structural validation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks for furan protons (δ 6.89–7.73 ppm, J = 3.7 Hz) and thiadiazole NH (δ 13.57 ppm, broad singlet) confirm connectivity .

- ¹³C NMR : Key signals include carbonyl carbons (δ 161.9–155.5 ppm) and aromatic carbons (δ 114.9–146.6 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calcd. 317.9179, found 317.9180) ensures molecular formula accuracy .

- X-ray crystallography : Limited evidence, but related thiadiazole derivatives (e.g., 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine) have been structurally resolved via single-crystal studies .

Advanced Research Questions

Q. How should researchers design experiments to evaluate anticancer activity, given conflicting reports on thiadiazole derivatives?

Methodological Answer:

- In vitro assays : Use standardized cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) with MTT or SRB assays. Pre-treat compounds in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Dose-response studies : Test concentrations from 1–100 µM, with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

- Mechanistic follow-up : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS assays to identify pathways affected by the compound’s bromine and thiadiazole moieties .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Contextual analysis : Compare assay conditions (e.g., pH-dependent antimicrobial activity in thiadiazoles due to protonation of NH groups) .

- Structural analogs : Test substituent effects (e.g., replacing bromine with nitro groups enhances antimicrobial activity but reduces cytotoxicity) .

- Computational modeling : Perform DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and correlate with bioactivity .

Q. Example Workflow :

Synthesize analogs with varying substituents (e.g., -Br, -NO₂, -CH₃).

Screen in parallel antimicrobial (MIC) and anticancer (IC₅₀) assays.

Q. How can computational methods enhance understanding of the compound’s mechanism?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase or bacterial DHFR) using AutoDock Vina. Prioritize docking poses with lowest binding energies (ΔG ≤ -8 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding patterns .

- ADMET prediction : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. Key Considerations for Experimental Design

- Theoretical frameworks : Link studies to medicinal chemistry principles (e.g., bioisosterism between furan and thiophene rings) or enzyme inhibition hypotheses .

- Reproducibility : Document solvent purity (e.g., DMSO-d6 for NMR), storage conditions (-20°C for stock solutions), and cell culture protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.